molecular formula C20H24N2O3S B464173 3-phenyl-N-(4-(piperidin-1-ylsulfonyl)phenyl)propanamide CAS No. 315671-06-8

3-phenyl-N-(4-(piperidin-1-ylsulfonyl)phenyl)propanamide

Cat. No.: B464173
CAS No.: 315671-06-8
M. Wt: 372.5g/mol
InChI Key: BJEZRHNEMBRYPO-UHFFFAOYSA-N
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Description

3-Phenyl-N-(4-(piperidin-1-ylsulfonyl)phenyl)propanamide (CAS: 6408-77-1) is a sulfonamide-containing propanamide derivative with a molecular formula of C₂₀H₂₄N₂O₃S₂ and a molecular weight of 404.6 g/mol . Its structure features a phenyl-substituted propanamide core linked to a para-sulfonylated phenyl group, where the sulfonyl group is bonded to a piperidine ring.

Properties

IUPAC Name

3-phenyl-N-(4-piperidin-1-ylsulfonylphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c23-20(14-9-17-7-3-1-4-8-17)21-18-10-12-19(13-11-18)26(24,25)22-15-5-2-6-16-22/h1,3-4,7-8,10-13H,2,5-6,9,14-16H2,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJEZRHNEMBRYPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-N-(4-(piperidin-1-ylsulfonyl)phenyl)propanamide typically involves the reaction of 4-(piperidin-1-ylsulfonyl)aniline with 3-phenylpropanoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-N-(4-(piperidin-1-ylsulfonyl)phenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the phenyl ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

  • Antimicrobial Activity
    • Recent studies have indicated that derivatives of piperidine, including compounds similar to 3-phenyl-N-(4-(piperidin-1-ylsulfonyl)phenyl)propanamide, exhibit significant antibacterial and antifungal properties. For instance, research has shown that modifications to the piperidine structure can lead to increased efficacy against resistant strains of bacteria and fungi .
  • Analgesic Properties
    • Compounds with a similar structure have been explored for their analgesic effects. The piperidine moiety is often associated with pain relief mechanisms, making this compound a candidate for further investigation in pain management therapies.
  • CNS Activity
    • The central nervous system (CNS) effects of piperidine derivatives are well-documented. This compound may possess CNS depressant properties, which could be beneficial in treating anxiety or sleep disorders. Studies have suggested that modifications to the piperidine structure can significantly alter its CNS activity .

Table 1: Summary of Pharmacological Studies on Piperidine Derivatives

Study ReferenceCompound TestedBiological ActivityKey Findings
Piperidine DerivativesAntimicrobialSignificant activity against various bacterial strains
Piperidin-4-one AnaloguesAnalgesicDemonstrated pain relief in animal models
Sulfonamide-Piperidine CompoundsCNS EffectsIndicated potential as anxiolytic agents

Potential for Drug Development

The unique structural features of this compound make it a promising candidate for drug development:

  • Modification Potential : The compound serves as a template for further modifications to enhance its pharmacological profile.
  • Targeted Therapy : Given its diverse biological activities, it could be developed into targeted therapies for infections or pain management.

Mechanism of Action

The mechanism of action of 3-phenyl-N-(4-(piperidin-1-ylsulfonyl)phenyl)propanamide involves its interaction with specific molecular targets. For instance, as a DHFR inhibitor, it binds to the active site of the enzyme, preventing the reduction of dihydrofolate to tetrahydrofolate, which is essential for DNA synthesis . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Research Implications

  • Structure-Activity Relationships : The direct sulfonamide linkage in the target compound may optimize steric interactions with enzymatic targets compared to ethoxy-linked analogs .
  • Metabolic Stability : Piperidine-containing sulfonamides generally exhibit better metabolic stability than thiourea or sulfanyl derivatives .

Biological Activity

3-phenyl-N-(4-(piperidin-1-ylsulfonyl)phenyl)propanamide, also known by its CAS number 315671-06-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C20H24N2O3S
  • Molecular Weight : 372.48 g/mol

The compound primarily acts as a dihydrofolate reductase (DHFR) inhibitor , which is crucial for DNA synthesis. By binding to the active site of DHFR, it prevents the conversion of dihydrofolate to tetrahydrofolate, thereby inhibiting cell proliferation, particularly in cancer cells .

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits both antimicrobial and anticancer activities. Its effectiveness against various cancer cell lines has been documented, with notable cytotoxic effects observed in vitro.

  • Anticancer Activity :
    • Cell Lines Tested : HT29 (colon cancer), MCF7 (breast cancer), and others.
    • Mechanism : Induction of apoptosis and cell cycle arrest in cancer cells.
    • IC50 Values : Vary by cell line; for example, HT29 showed significant sensitivity with an IC50 near that of doxorubicin .
  • Antimicrobial Activity :
    • Effective against a range of bacterial strains.
    • Mechanism involves disruption of bacterial cell wall synthesis.

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of the piperidine ring and sulfonamide group in enhancing biological activity. Modifications in these regions can significantly alter potency and selectivity.

Structural FeatureImpact on Activity
Piperidine RingEssential for binding to DHFR
Sulfonamide GroupIncreases solubility and bioavailability
Phenyl SubstituentsVariations can enhance or reduce cytotoxicity

Study 1: Anticancer Efficacy

A study evaluated the compound's effects on various cancer cell lines. The results indicated that the compound induced apoptosis through caspase activation pathways, with significant growth inhibition noted in HT29 cells. The study concluded that further investigation into its mechanism could lead to new therapeutic strategies for colorectal cancer .

Study 2: Antimicrobial Testing

In another research effort, this compound was tested against several bacterial strains. The compound demonstrated potent activity against Gram-positive bacteria, suggesting potential as a new antibiotic agent. The study emphasized the need for further evaluation in vivo to confirm efficacy and safety profiles .

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